3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
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Properties
IUPAC Name |
3-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-10-8-4-3-6-13-11(8)15(14-10)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQKCJGYBPSTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC=N3)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the pyrazolo[3,4-b]pyridine class, which has been associated with various therapeutic effects, including anti-cancer properties and kinase inhibition.
- Molecular Formula : C11H12ClN3O
- Molecular Weight : 237.69 g/mol
- CAS Number : 1416713-35-3
Biological Activity
Recent studies have highlighted the biological significance of pyrazolo[3,4-b]pyridine derivatives. The following sections summarize key findings regarding the biological activity of this compound.
1. Inhibition of Tropomyosin Receptor Kinases (TRKs)
A study focused on the design and synthesis of pyrazolo[3,4-b]pyridine derivatives demonstrated that certain compounds exhibit significant inhibitory activity against TRK receptors, which are implicated in cancer proliferation. Among these compounds, a derivative with a structure similar to this compound showed an IC50 value of 56 nM against TRKA and inhibited cell proliferation in the Km-12 cell line with an IC50 of 0.304 μM. This compound also exhibited selectivity for certain cancer cell lines, indicating its potential as a targeted cancer therapy .
2. Antiviral and Anti-inflammatory Properties
The pyrazolo[3,4-b]pyridine scaffold has been reported to possess antiviral and anti-inflammatory properties. Some derivatives have shown effectiveness as modulators of estrogen-related receptors and inhibitors of various kinases such as JAK1 and GSK3. These activities suggest that compounds like this compound could be explored for treating inflammatory diseases and viral infections .
3. Binding Affinity for Amyloid Plaques
Research has indicated that certain pyrazolo[3,4-b]pyridines can selectively bind to amyloid plaques associated with Alzheimer's disease. This binding affinity was observed through fluorescent confocal microscopy, suggesting that derivatives could serve as diagnostic tools or therapeutic agents for neurodegenerative conditions .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazolo[3,4-b]pyridine derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study A | C03 | TRKA Inhibition | 56 nM |
| Study B | C03 | Km-12 Cell Line Proliferation | 0.304 μM |
| Study C | Derivative X | Amyloid Plaque Binding | N/A |
Scientific Research Applications
Medicinal Chemistry
The pyrazolo[3,4-b]pyridine framework has been extensively studied for its biological activity. Compounds of this class often exhibit significant pharmacological properties, including:
- Anticancer Activity : Research has indicated that pyrazolo[3,4-b]pyridines can inhibit specific kinases involved in cancer progression. For example, derivatives of this compound have shown promise in targeting protein kinases associated with various cancers, potentially leading to the development of new anticancer therapies .
- Anti-inflammatory Effects : Several studies have suggested that pyrazolo[3,4-b]pyridine derivatives can modulate inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .
- Neuroprotective Properties : Some compounds in this class have demonstrated neuroprotective effects in preclinical models. Their ability to cross the blood-brain barrier and interact with neurotransmitter systems positions them as candidates for treating neurodegenerative disorders .
Agrochemical Applications
In the field of agrochemicals, 3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine has been investigated for its potential as a pesticide or herbicide:
- Pesticidal Activity : The compound has shown efficacy against various pests and pathogens affecting crops. Its mechanism may involve disrupting metabolic processes in target organisms .
- Herbicidal Properties : Preliminary studies suggest that it may inhibit specific enzymes critical for plant growth, making it a candidate for herbicide development .
Materials Science
The unique chemical structure of this compound also lends itself to applications in materials science:
- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices could enhance mechanical strength or thermal stability .
- Nanotechnology : Research is ongoing into the use of this compound in nanomaterials, particularly those designed for drug delivery systems. Its ability to form stable complexes with other molecules may facilitate targeted delivery mechanisms .
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored various derivatives of pyrazolo[3,4-b]pyridine, including this compound. The results indicated that certain modifications significantly increased potency against cancer cell lines compared to standard treatments .
Case Study 2: Agrochemical Efficacy
Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited over 80% efficacy against common agricultural pests in field trials. The study highlighted its potential as a sustainable alternative to existing pesticides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
